N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is typically carried out in dimethylformamide as a solvent, resulting in high yields under relatively mild conditions . Industrial production methods may involve similar synthetic pathways but optimized for large-scale production.
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as sodium persulfate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole moiety, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. For example, benzothiazole derivatives have been shown to inhibit enzymes like DprE1, which is involved in the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the antibacterial activity of the compound.
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide can be compared with other benzothiazole derivatives, such as:
N’- (1,3-benzothiazol-2-yl)-arylamides: These compounds also exhibit antibacterial activity but may differ in their specific targets and potency.
N-Benzothiazol-2-yl-amides: These compounds are synthesized through oxidative cyclization and have shown promising results in various biological assays.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O4S/c28-23(21-14-13-20(31-21)17-5-1-3-7-19(17)27(29)30)25-16-11-9-15(10-12-16)24-26-18-6-2-4-8-22(18)32-24/h1-14H,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIMVEWNTJABHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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